![molecular formula C12H16N2 B12074745 [1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)
[1-(propan-2-yl)-1H-indol-7-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(propan-2-yl)-1H-indol-7-yl]méthanamine: est un composé organique appartenant à la classe des dérivés de l'indole. Les composés indoles sont connus pour leurs diverses activités biologiques et se retrouvent souvent dans les produits naturels et les produits pharmaceutiques. Ce composé spécifique présente un noyau indole substitué par un groupe méthanamine en position 7 et un groupe propan-2-yle en position 1.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Matières premières: La synthèse commence généralement avec de l'indole disponible dans le commerce.
Alkylation: L'indole est d'abord alkylé à l'atome d'azote (position 1) à l'aide d'un halogénure d'alkyle approprié, tel que le bromure d'isopropyle, en présence d'une base comme le carbonate de potassium.
Formylation: La position 7 du cycle indole est ensuite formylée à l'aide d'une réaction de Vilsmeier-Haack, qui implique l'utilisation de DMF (diméthylformamide) et de POCl3 (oxychlorure de phosphore).
Réduction: Le groupe formyle est réduit en groupe méthanamine à l'aide d'un agent réducteur tel que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Méthodes de production industrielle
Les méthodes de production industrielle de la [1-(propan-2-yl)-1H-indol-7-yl]méthanamine impliqueraient probablement des étapes similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des réacteurs à écoulement continu et des systèmes automatisés pourraient être utilisés pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe méthanamine, formant les imines ou les amides correspondants.
Réduction: La réduction du cycle indole peut conduire à des dérivés de la tétrahydroindole.
Substitution: Des réactions de substitution électrophile peuvent se produire sur le cycle indole, en particulier en position 3, conduisant à divers dérivés substitués.
Réactifs et conditions courants
Oxydation: Des réactifs comme le PCC (chlorochromate de pyridinium) ou le KMnO4 (permanganate de potassium) peuvent être utilisés.
Réduction: Le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont des agents réducteurs courants.
Substitution: L'acylation ou l'alkylation de Friedel-Crafts peuvent être réalisées en utilisant AlCl3 (chlorure d'aluminium) comme catalyseur.
Principaux produits
Oxydation: Formation d'imines ou d'amides.
Réduction: Dérivés de la tétrahydroindole.
Substitution: Divers dérivés de l'indole substitués en position 3.
Applications de la recherche scientifique
Chimie
En chimie, la [1-(propan-2-yl)-1H-indol-7-yl]méthanamine est utilisée comme brique de base pour la synthèse de molécules plus complexes. Son noyau indole en fait un intermédiaire précieux dans la synthèse de produits naturels et de produits pharmaceutiques.
Biologie
En recherche biologique, ce composé peut être utilisé pour étudier les effets des dérivés de l'indole sur les systèmes biologiques. Il peut servir de sonde pour étudier les interactions enzymatiques et la liaison aux récepteurs.
Médecine
La recherche pharmaceutique explore souvent les dérivés de l'indole pour leurs propriétés thérapeutiques potentielles. Ce composé pourrait être étudié pour son activité contre diverses maladies, notamment le cancer, les troubles neurologiques et les maladies infectieuses.
Industrie
Dans le secteur industriel, la [1-(propan-2-yl)-1H-indol-7-yl]méthanamine pourrait être utilisée dans la production de colorants, de produits agrochimiques et d'autres produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de la [1-(propan-2-yl)-1H-indol-7-yl]méthanamine dépendrait de sa cible biologique spécifique. En général, les dérivés de l'indole peuvent interagir avec une variété de cibles moléculaires, notamment les enzymes, les récepteurs et les canaux ioniques. Le groupe méthanamine peut faciliter la liaison à ces cibles par le biais de liaisons hydrogène et d'interactions électrostatiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, [1-(propan-2-yl)-1H-indol-7-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its indole core makes it a valuable intermediate in the synthesis of natural products and pharmaceuticals.
Biology
In biological research, this compound can be used to study the effects of indole derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and receptor binding.
Medicine
Pharmaceutical research often explores indole derivatives for their potential therapeutic properties. This compound could be investigated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound might be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of [1-(propan-2-yl)-1H-indol-7-yl]methanamine would depend on its specific biological target. Generally, indole derivatives can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The methanamine group may facilitate binding to these targets through hydrogen bonding and electrostatic interactions.
Comparaison Avec Des Composés Similaires
Composés similaires
Tryptamine: Un autre dérivé de l'indole avec une structure similaire mais sans le groupe propan-2-yle.
Sérotonine: Un neurotransmetteur avec un noyau indole et un groupe amine, mais avec des substituants différents.
Mélatonine: Une hormone avec une structure indole, impliquée dans la régulation des cycles veille-sommeil.
Unicité
La présence du groupe propan-2-yle en position 1 et du groupe méthanamine en position 7 rend la [1-(propan-2-yl)-1H-indol-7-yl]méthanamine unique. Ces substitutions peuvent modifier de manière significative ses propriétés chimiques et son activité biologique par rapport à d'autres dérivés de l'indole.
Propriétés
Formule moléculaire |
C12H16N2 |
|---|---|
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
(1-propan-2-ylindol-7-yl)methanamine |
InChI |
InChI=1S/C12H16N2/c1-9(2)14-7-6-10-4-3-5-11(8-13)12(10)14/h3-7,9H,8,13H2,1-2H3 |
Clé InChI |
GGBABQLWVNHETA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CC2=C1C(=CC=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




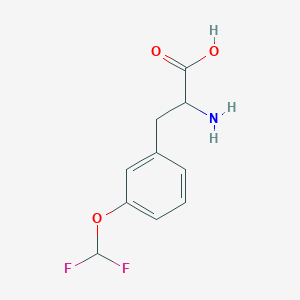
![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)
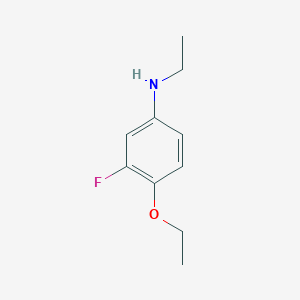
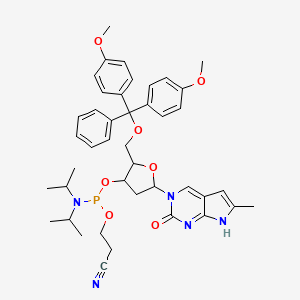
![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)

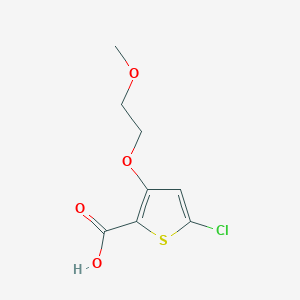

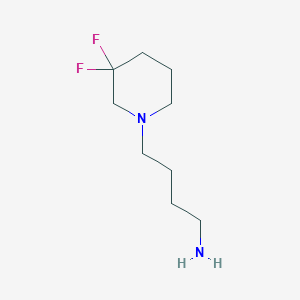
![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12074742.png)


